2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a methoxy group, a chloro group, and an imine group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2-chloro-4-methylbenzaldehyde and 6-methoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine linkage. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4-methylbenzaldehyde and 6-methoxyphenol.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: Reflux in an appropriate solvent like ethanol or methanol.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or imines.
Scientific Research Applications
2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can interact with nucleophiles. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol
Uniqueness
Compared to similar compounds, 2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern on the phenolic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-chloro-4-methylphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWNTZKULNJIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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